2,5-dimethyl-N-(naphthalen-2-yl)thiophene-3-sulfonamide
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Overview
Description
2,5-dimethyl-N-(naphthalen-2-yl)thiophene-3-sulfonamide is a compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur, which is known for its unique electronic properties and versatility in various chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-N-(naphthalen-2-yl)thiophene-3-sulfonamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Substitution Reactions:
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,5-dimethyl-N-(naphthalen-2-yl)thiophene-3-sulfonamide undergoes various chemical reactions, including:
Reduction: Reduction of the sulfonamide group can be achieved using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Various electrophiles and nucleophiles depending on the desired substitution.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced sulfonamide derivatives
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
2,5-dimethyl-N-(naphthalen-2-yl)thiophene-3-sulfonamide has several applications in scientific research:
Organic Electronics: The compound’s unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and photovoltaic cells.
Medicinal Chemistry: Thiophene derivatives are known for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Material Science: The compound can be used in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2,5-dimethyl-N-(naphthalen-2-yl)thiophene-3-sulfonamide involves its interaction with specific molecular targets and pathways:
Electronic Properties: The thiophene ring’s high π-electron density and planar structure facilitate its interaction with electronic devices, enhancing their performance.
Pharmacological Activity: The compound’s sulfonamide group can interact with biological targets, such as enzymes and receptors, leading to various therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2,5-dimethylthiophene: A simpler thiophene derivative with similar electronic properties but lacking the naphthalen-2-yl and sulfonamide groups.
Naphthalene derivatives: Compounds containing the naphthalene moiety, which exhibit unique optical and electronic properties.
Sulfonamide derivatives: Compounds with the sulfonamide group, known for their pharmacological activities.
Uniqueness
2,5-dimethyl-N-(naphthalen-2-yl)thiophene-3-sulfonamide is unique due to the combination of the thiophene ring, naphthalen-2-yl group, and sulfonamide group, which together impart distinct electronic, optical, and pharmacological properties .
Properties
IUPAC Name |
2,5-dimethyl-N-naphthalen-2-ylthiophene-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2S2/c1-11-9-16(12(2)20-11)21(18,19)17-15-8-7-13-5-3-4-6-14(13)10-15/h3-10,17H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXTMHBTXYDHFIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C)S(=O)(=O)NC2=CC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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